10-Hydroperoxyoctadeca-8,12-dienoic acid
Description
Properties
Molecular Formula |
C18H32O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
10-hydroperoxyoctadeca-8,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-8-11-14-17(22-21)15-12-9-6-7-10-13-16-18(19)20/h8,11-12,15,17,21H,2-7,9-10,13-14,16H2,1H3,(H,19,20) |
InChI Key |
YONQBPOWOZLKHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C=CCCCCCCC(=O)O)OO |
Synonyms |
10-HPODE 10-hydroperoxy-8,12-octadecadienoic acid |
Origin of Product |
United States |
Biosynthesis of 10 Hydroperoxyoctadeca 8,12 Dienoic Acid
Enzymatic Pathways and Stereoselectivity of 10-HPODE Formation
Enzymatic production of lipid hydroperoxides is characterized by high regio- and stereoselectivity, where specific enzymes catalyze the insertion of oxygen at a precise position and with a defined stereochemical configuration.
Certain fungi possess specialized fatty acid oxygenases capable of producing 10-HPODE. A prominent example is found in the opportunistic human pathogen Aspergillus fumigatus. This fungus expresses a cyclooxygenase-like fatty acid oxygenase named PpoC, which functions as a linoleate (B1235992) 10R-lipoxygenase. uniprot.org This enzyme is responsible for the synthesis of various oxylipins and acts on linoleic acid to primarily produce 10R-hydroperoxy-8,12-octadecadienoic acid (10R-HPODE). uniprot.orgnih.gov To a lesser extent, it also generates 8R-hydroperoxylinoleic acid (8R-HPODE). uniprot.org The 10R-HPODE produced can be further metabolized by the fungus to 10-hydroxy-octadeca-8,12-dienoic acid (10-HODE). mdpi.com
Similarly, the mushroom Coprinopsis cinerea contains a dioxygenase, CcDOX1, which is essential for the formation of the mushroom alcohol 1-octen-3-ol. This enzyme specifically synthesizes 10(S)-HPODE from linoleic acid as a key intermediate in this pathway. nih.gov These examples highlight that while many fungal lipoxygenases produce 9- or 13-HPODE, specific enzymes have evolved to catalyze 10-hydroperoxidation with distinct stereoselectivity (R or S). nih.govnih.gov
In plants, the direct enzymatic synthesis of 10-HPODE from linoleic acid is not a major recognized pathway. Plant lipoxygenases (LOXs) predominantly catalyze the formation of 9-HPODE and 13-HPODE, which serve as the primary precursors for a vast array of signaling molecules known as oxylipins, including jasmonates.
However, plants possess a complex network of enzymes that can metabolize lipid hydroperoxides. While 10-HPODE is primarily formed in plants through non-enzymatic means, it could theoretically be a substrate for downstream enzymes of the oxylipin pathway, such as hydroperoxide lyases or allene (B1206475) oxide synthases, leading to various derivatives. For instance, the thermal decomposition of 10-HPODE has been shown to produce acrolein, a toxic aldehyde. researchgate.net
The formation of 10-HPODE is mechanistically distinct from the biosynthesis of its more common isomers, 9-HPODE and 13-HPODE. The key differences lie in the catalysts (enzymatic vs. non-enzymatic) and the nature of the oxidative agent.
Enzymatic and Radical Pathways (9- and 13-HPODE) : Plant and most fungal lipoxygenases, as well as non-enzymatic radical-mediated autoxidation, initiate the process by abstracting a hydrogen atom from the C-11 position of linoleic acid. nih.gov This creates a pentadienyl radical delocalized across carbons 9 through 13. Molecular oxygen then attacks the ends of this radical system, at either C-9 or C-13, leading to the formation of 9-HPODE and 13-HPODE. nih.gov Enzymatic reactions are highly stereospecific, yielding products like 13(S)-HPODE. scispace.com
Photooxygenation Pathway (10- and 12-HPODE) : In contrast, 10-HPODE and its isomer 12-HPODE are specific products of a non-enzymatic reaction with singlet oxygen (¹O₂), a high-energy, non-radical form of oxygen. researchgate.net This reaction, known as an ene reaction, does not involve a pentadienyl radical intermediate and allows for the direct addition of oxygen to the double bonds, resulting in hydroperoxides at positions 9, 10, 12, and 13. researchgate.net
The table below summarizes the primary pathways for the main HPODE isomers.
| HPODE Isomer | Primary Formation Pathway | Mechanism | Key Intermediates | Typical Source/Catalyst |
|---|---|---|---|---|
| 9-HPODE | Enzymatic / Radical Autoxidation | Hydrogen abstraction at C-11, oxygen addition at C-9 | Pentadienyl radical | Plant LOX, Animal LOX, Radical reactions |
| 10-HPODE | Non-Enzymatic / Enzymatic | Singlet oxygen 'ene' reaction / Direct oxygenation | None (Singlet O₂); Enzyme-bound (Fungal LOX) | Photooxygenation, Aspergillus fumigatus 10R-LOX |
| 13-HPODE | Enzymatic / Radical Autoxidation | Hydrogen abstraction at C-11, oxygen addition at C-13 | Pentadienyl radical | Plant LOX, Animal LOX, Radical reactions |
Enzymatic Transformations and Metabolic Fates of 10 Hydroperoxyoctadeca 8,12 Dienoic Acid
Peroxidase-Catalyzed Reduction of 10-HPODE
Peroxidases are key enzymes that catalyze the reduction of hydroperoxides, converting them into more stable alcohol derivatives or other products. In the context of 10-HPODE, several enzymes with peroxidase activity, including specialized prostaglandin (B15479496) synthases, play a significant role in its transformation.
Action of Mangano-Prostaglandin Endoperoxide Synthase (Mn-PGHS)
Manganese-reconstituted prostaglandin endoperoxide synthase (Mn-PGHS) is a form of PGH synthase where the typical heme cofactor is replaced with manganese. This modified enzyme exhibits distinct catalytic activities and has been used as a tool to investigate hydroperoxide metabolism. Studies have shown that Mn-PGHS can catalyze both one- and two-electron reduction of hydroperoxides. oup.com
When Mn-PGHS reacts with 10-HPODE, the primary product is 10-hydroxyoctadeca-8,12-dienoic acid (10-OH-18:2). oup.com This compound is the result of a two-electron reduction of the hydroperoxide group on 10-HPODE. Research has demonstrated that this pathway is highly efficient, accounting for the vast majority of the product yield. In one study, the formation of 10-OH-18:2 represented 82% of the total products generated from the reaction of Mn-PGHS with 10-HPODE. oup.com This reduction detoxifies the reactive hydroperoxide, converting it into a more stable hydroxy fatty acid.
In addition to the two-electron reduction product, the interaction between Mn-PGHS and 10-HPODE also yields products from one-electron reduction pathways. oup.com These include the keto fatty acid 10-oxooctadeca-8,12-dienoic acid (also known as 10-keto-octadeca-8,12-dienoic acid or 10-oxo-18:2) and 10-oxodec-8-enoic acid. oup.com The formation of these keto and shorter-chain oxo acids is significant as it provides evidence for the generation of an alkoxyl radical intermediate during the reduction process. oup.com The relative yields of 10-oxooctadeca-8,12-dienoic acid and 10-oxodec-8-enoic acid have been reported as 10% and 7%, respectively. oup.com Generally, prostaglandin endoperoxide synthase can convert hydroperoxyoctadecadienoic acids into corresponding oxo (keto) compounds. nih.govnih.gov
Table 1: Products of Mn-PGHS-Catalyzed Reduction of 10-HPODE
This table summarizes the major products and their relative yields from the reaction of Mangano-Prostaglandin Endoperoxide Synthase (Mn-PGHS) with 10-Hydroperoxyoctadeca-8,12-dienoic acid (10-HPODE), based on published research findings. oup.com
| Product Name | Abbreviation | Reduction Type | Relative Yield (%) |
| 10-Hydroxyoctadeca-8,12-dienoic Acid | 10-OH-18:2 | 2-Electron | 82 |
| 10-Oxooctadeca-8,12-dienoic Acid | 10-oxo-18:2 | 1-Electron | 10 |
| 10-Oxodec-8-enoic Acid | 10-oxo-10:1 | 1-Electron | 7 |
Role of Human Prostacyclin Synthase (PGIS) in 10-HPODE Processing
Human Prostacyclin Synthase (PGIS), also known as CYP8A1, is a member of the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Its primary physiological role is the isomerization of the prostaglandin endoperoxide PGH₂ to form prostacyclin (PGI₂). While its main substrate is PGH₂, the activity of PGIS is known to be significantly modulated by other lipid hydroperoxides. oup.comnih.gov
High concentrations of lipid hydroperoxides, such as 15-hydroperoxyeicosatetraenoic acid (15-HPETE), are recognized as potent inhibitors of prostacyclin synthase. oup.comnih.gov The hydroperoxide-mediated inactivation of PGIS is believed to be caused by highly reactive species, such as hydroxyl radicals, generated during the heme-catalyzed decomposition of the hydroperoxide. ashpublications.orgjci.org However, some research suggests that low levels of hydroperoxides may be necessary to activate the preceding enzyme in the pathway, PGH synthase, thereby indirectly influencing PGIS activity. oup.com While direct studies detailing the specific processing of 10-HPODE by human PGIS are not extensively documented, the known sensitivity of the enzyme to other fatty acid hydroperoxides suggests that 10-HPODE could act as a modulator, and potentially an inhibitor, of PGIS function.
Mechanistic Models of Peroxide Bond Scission (Homolytic vs. Heterolytic)
The cleavage of the peroxide bond (O-O) in hydroperoxides like 10-HPODE by enzymes can occur through two primary mechanisms: homolytic or heterolytic scission. nih.govjci.org
Homolytic Cleavage : This process involves the symmetrical breaking of the O-O bond, where each oxygen atom retains one of the bonding electrons, resulting in the formation of two radical species: an alkoxyl radical and a hydroxyl radical. nih.gov The one-electron reduction of 10-HPODE by Mn-PGHS, which leads to the formation of keto acids via an alkoxyl radical intermediate, is a clear example of a pathway initiated by homolytic scission. oup.com
Heterolytic Cleavage : This involves the asymmetrical breaking of the O-O bond, where one oxygen atom retains both bonding electrons, yielding an alcohol and a water molecule. This requires significant charge separation and is often facilitated by acidic and basic residues within the enzyme's active site that can protonate the leaving group. researchgate.net In many peroxidases, heterolytic cleavage of hydrogen peroxide is a key step in the formation of the high-valent iron-oxo species known as Compound I. researchgate.net
The pathway followed—homolytic versus heterolytic—is influenced by the specific enzyme's active site architecture and the structure of the hydroperoxide substrate itself. oup.com For instance, the detection of products derived from an alkoxyl radical strongly supports a homolytic cleavage mechanism for 10-HPODE reduction by Mn-PGHS. oup.com
Hydroperoxide Lyase (HPOL) Mediated Cleavage of 10-HPODE
Hydroperoxide lyases (HPOL) are another class of enzymes, often belonging to the CYP74 family of cytochrome P450s, that metabolize fatty acid hydroperoxides. nih.gov Unlike peroxidases that reduce the hydroperoxide group, lyases catalyze the cleavage of carbon-carbon bonds adjacent to the hydroperoxide, breaking the fatty acid chain into smaller aldehyde and oxoacid fragments. nih.govmdpi.com
Research on a hydroperoxide lyase from mushrooms has shown that it can act on the 10-hydroperoxide of linoleic acid. ashpublications.org The study indicated that the enzyme specifically cleaves the 10-(S)-enantiomer of 10-HPODE. ashpublications.org This cleavage results in the formation of volatile aldehydes and a corresponding C10 oxoacid. This specificity for a particular stereoisomer is a common feature of enzymatic reactions. While many plant hydroperoxide lyases show specificity for 9- or 13-hydroperoxides, the existence of enzymes capable of cleaving 10-HPODE highlights a distinct metabolic pathway for this specific isomer. ashpublications.org
Generation of Volatile Compounds and Oxoacids
The decomposition of 10-HPODE is a significant source of various volatile compounds and oxoacids. The cleavage of the C10-C11 bond in 10-HPODE results in the formation of 10-oxo-8-decenoic acid and a 2-octene radical. nih.gov This radical can be further oxidized to produce other volatile compounds such as 2-octenal (B7820987) and 2-octen-1-ol. nih.gov Notably, the thermal decomposition of 10-HPODE, an isomer specific to singlet oxygen (¹O₂) oxidation, generates a significant amount of the volatile aldehyde acrolein. nih.gov
Hydroperoxides, being unstable at high temperatures, break down to form a wide range of secondary oxidation products. khanacademy.org The primary mechanism for this is the homolytic cleavage of the O-O bond to form an alkoxy radical, followed by β-scission. This process yields volatile aldehydes and esterified oxoacids. khanacademy.org For 10-HPODE, this cleavage results in specific short-chain volatile molecules and corresponding nonvolatile oxoacids that remain attached to the glycerol (B35011) backbone in triglycerides. nih.govkhanacademy.org
| Precursor | Cleavage Pathway | Resulting Volatile Compound(s) | Resulting Oxoacid | Reference(s) |
|---|---|---|---|---|
| 10-Hydroperoxyoctadeca-8,12-dienoic acid (10-HPODE) | β-scission at C10-C11 | 2-octene radical (precursor to 2-octenal, 2-octen-1-ol), Acrolein | 10-oxo-8-decenoic acid | nih.gov |
Species-Specific HPOL Activities Towards 10-Hydroperoxides (e.g., Fungi vs. Plants)
Hydroperoxide lyases (HPLs) are enzymes that cleave fatty acid hydroperoxides into smaller aldehydes and oxoacids. These enzymes, which belong to the cytochrome P450 family (specifically the CYP74 clan), exhibit significant species-specific differences in their substrate preferences. youtube.comnih.gov
In the plant kingdom, HPLs are well-characterized and are typically specific for either 9- or 13-hydroperoxides of linoleic or linolenic acid. youtube.commicrobenotes.com For example, 13-HPLs cleave 13-HPODE to produce C6 aldehydes, such as hexanal (B45976) (known as green leaf volatiles), and C12-oxoacids, like 12-oxo-9(Z)-dodecenoic acid. youtube.commdpi.com Plant HPLs from species like potato have shown specific activity towards 13-hydroperoxides with no measurable activity towards 9-hydroperoxides. microbenotes.com
In contrast, the pathway in fungi appears to be distinct. The formation of characteristic eight-carbon (C8) volatiles, such as 1-octen-3-ol, in mushrooms is understood to proceed via the homolytic cleavage of (8E,12Z)-10-hydroperoxyoctadeca-8,12-dienoic acid (10-HPODE). nih.gov This substrate is not a typical product of plant lipoxygenase pathways, suggesting a unique oxidation mechanism in fungi. nih.gov Despite the role of 10-HPODE as a key intermediate in fungal volatile production, a specific 10-hydroperoxide-specific HPL has not yet been formally identified in fungi, indicating that this metabolic route is unique and less investigated than its plant counterpart. nih.gov This highlights a fundamental difference: while plants primarily utilize 9- and 13-hydroperoxides for generating volatiles, certain fungi have evolved a pathway that specifically uses 10-HPODE to produce their characteristic C8 compounds. nih.gov
| Organism Kingdom | Primary Hydroperoxide Substrate(s) | Key Volatile Products | Key Oxoacid Products | Reference(s) |
|---|---|---|---|---|
| Plants (e.g., Alfalfa, Potato) | 9-HPODE, 13-HPODE | C9 aldehydes, C6 aldehydes (Green Leaf Volatiles) | C9 oxoacids, C12 oxoacids | youtube.commicrobenotes.commdpi.com |
| Fungi (e.g., Mushrooms) | 10-HPODE | C8 compounds (e.g., 1-octen-3-ol) | C10 oxoacids | nih.gov |
Interactions with Cytochrome P450 Enzymes in Lipid Metabolism
Cytochrome P450 (CYP) enzymes are a vast superfamily of heme-containing monooxygenases critical for the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids and their derivatives. nih.govmdpi.com As noted, hydroperoxide lyases are themselves a specialized subclass of CYPs (CYP74). youtube.com Beyond this, other CYP families play a significant role in the metabolism of 10-HPODE and similar lipid hydroperoxides.
Research has shown that hydroperoxides derived from linoleic acid, which include 10-HPODE, are metabolized by CYP3A enzymes. This interaction is not without consequence for the enzyme itself; the metabolism of these hydroperoxides can stimulate the aggregation and subsequent degradation of CYP3A proteins. wikipedia.org This process can be inhibited by the presence of a CYP3A substrate, providing a mechanistic explanation for the observed stabilization of CYP3A enzymes by their substrates. wikipedia.org
Furthermore, various CYP isoforms from families 1, 2, and 3 are involved in the metabolism of linoleic acid and its hydroperoxides (HpODEs). researchgate.netnih.gov For instance, treatment of intestinal cells with 13-HPODE, a closely related isomer, was shown to upregulate the expression of CYP1B1, CYP2C9, and CYP2B6, suggesting a protective detoxification response. nih.gov These CYPs can convert hydroperoxides into more stable and often less reactive hydroxy fatty acids (HODEs) or epoxides. researchgate.net Specifically, CYP enzymes can directly synthesize HODEs from linoleic acid, and this activity is documented for isoforms including CYP1A2, CYP2C9, CYP2E1, and CYP3A4. researchgate.net This broad involvement underscores the central role of cytochrome P450 enzymes in managing cellular levels of reactive lipid species like 10-HPODE.
Conjugation and Transport Pathways of 10-HPODE Metabolites (e.g., Acylcarnitine Formation and Mitochondrial Entry)
For the catabolism of long-chain fatty acids and their derivatives to occur via β-oxidation, they must be transported from the cytoplasm into the mitochondrial matrix. nih.govresearchgate.net The inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules, necessitating a specialized transport mechanism known as the carnitine shuttle. nih.govmdpi.com
The process begins with the activation of the fatty acid in the cytoplasm to its corresponding acyl-CoA thioester by an acyl-CoA synthetase. nih.gov This activated form is the substrate for carnitine palmitoyltransferase I (CPT-I), an enzyme on the outer mitochondrial membrane. CPT-I catalyzes the transfer of the acyl group from CoA to carnitine, forming an acylcarnitine ester. mdpi.com This acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for a free carnitine molecule. Once inside the matrix, carnitine palmitoyltransferase II (CPT-II) reverses the process, converting the acylcarnitine back into acyl-CoA and free carnitine. The resulting acyl-CoA is then available for the β-oxidation pathway. mdpi.com
Metabolites of 10-HPODE, such as 10-oxo-8-decenoic acid, are long-chain fatty acid derivatives. For these oxidized lipids to be used as an energy source through β-oxidation, they would be expected to follow this same mitochondrial entry pathway. After activation to their respective acyl-CoA forms, it is hypothesized that they are conjugated to carnitine to form acylcarnitines, which are then shuttled into the mitochondrial matrix. While this pathway is well-established for canonical fatty acids and has been shown to function for other acidic molecules like certain xenobiotics, direct experimental evidence documenting the formation of acylcarnitine from specific 10-HPODE metabolites is an area for further investigation. microbenotes.com The accumulation of various acylcarnitines in plasma is often used as an indicator of incomplete or mismatched fatty acid oxidation within the mitochondria, highlighting the dynamic nature of this conjugation and transport system.
Biological and Biochemical Roles of 10 Hydroperoxyoctadeca 8,12 Dienoic Acid
Role in Plant Defense Mechanisms Against Biotic Stress
Oxylipins, including 10-HPODE, are a diverse class of oxygenated fatty acids that are crucial signaling molecules in plant development and defense. researchgate.net They are formed from the oxygenation of polyunsaturated fatty acids by enzymes such as lipoxygenases (LOXs). nih.gov
Plants possess an innate immune system that relies on the recognition of conserved microbial molecules, known as pathogen-associated molecular patterns (PAMPs), by pattern-recognition receptors (PRRs) on the plant cell surface. nih.govmdpi.com This recognition triggers PAMP-triggered immunity (PTI), the first line of defense, which involves a cascade of signaling events including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) pathways, and transcriptional changes. nih.govmdpi.com
Oxylipin signaling is a key component of this immune response. researchgate.net The formation of 9- and 13-hydroperoxides of linoleic and linolenic acids, initiated by 9-lipoxygenases (9-LOXs) and 13-LOXs, is a critical step. nih.gov These hydroperoxides, including isomers like 10-HPODE, serve as precursors to a range of bioactive oxylipins that modulate defense responses. nih.govnih.gov For instance, certain 9-LOX-derived oxylipins are known to activate defense against pathogenic bacteria through signaling pathways that are independent of jasmonic acid but may involve modifications to the cell wall and are linked to mitochondrial functions. nih.gov The OXIDATIVE SIGNAL-INDUCIBLE1 (OXI1) protein kinase is another crucial element, acting as a central regulator that connects oxidative burst signals to downstream defense responses, including the biosynthesis of other defense-related hormones like salicylic (B10762653) acid. researchgate.net
The generation of 10-HPODE and other related lipid hydroperoxides leads to the activation of tangible defense mechanisms. One of the most significant responses is the regulation of stomatal closure to prevent pathogen entry. nih.gov LOX-derived metabolites have been shown to be potent inducers of stomatal closure, forming a critical part of the plant's stomatal defense response. nih.gov
Furthermore, these primary oxylipins are substrates for other enzymes, leading to a cascade of secondary signaling molecules. These can include ketols, divinyl ethers, and jasmonates, each with specific roles in fine-tuning the plant's defense strategy. researchgate.net The activation of these pathways can lead to the strengthening of cell walls, production of antimicrobial compounds (phytoalexins), and in some cases, programmed cell death to limit the spread of biotrophic pathogens. nih.gov The defense activities mediated by 9-LOX derivatives, for example, are exerted partly by influencing hormonal balance and by inducing defense responses through signaling that impacts cell wall modifications. nih.gov
Involvement in Endogenous Lipid Peroxidation Processes
Lipid peroxidation is a process where oxidants attack polyunsaturated fatty acids, leading to the formation of lipid hydroperoxides as the primary products. nih.gov These initial products, such as 10-HPODE, are relatively stable but can mediate significant biological effects or decompose into more reactive secondary products. nih.govnih.gov
The specific isomers of hydroperoxyoctadecadienoic acid (HPODE) that are formed can provide mechanistic insight into the type of oxidative stress occurring. The oxidation of linoleic acid can proceed via two main pathways: free radical-mediated (Type I) reactions or singlet oxygen-mediated (Type II) reactions. nih.gov
Free Radical-Mediated Oxidation : This process, often initiated by radical species, is highly specific. The enzymatic oxidation by 9-lipoxygenase, for example, specifically produces 9-hydroperoxyoctadecadienoic acid. researchgate.net Non-enzymatic free radical oxidation also tends to form specific isomers.
Singlet Oxygen Oxidation : This mechanism involves the direct reaction of the highly reactive singlet oxygen with the double bonds of linoleic acid. This reaction is less specific and results in a characteristic mixture of isomers, including 9-HPODE, 10-HPODE, 12-HPODE, and 13-HPODE. nih.govnih.govresearchgate.net
Therefore, the analysis of the isomeric profile of HPODEs, particularly the presence and ratio of 10-HPODE and 12-HPODE alongside the 9- and 13-isomers, can be used as a tool to distinguish between free-radical and singlet oxygen-driven lipid peroxidation in biological and chemical systems. nih.gov
Lipid hydroperoxides like 10-HPODE are not merely byproducts of cellular damage but are active intermediaries in the oxidative stress response. nih.gov While secondary products of lipid peroxidation, such as malondialdehyde and 4-hydroxy-2-nonenal, have long been studied as markers of oxidative damage, the primary hydroperoxides themselves are now recognized as important signaling molecules. nih.govnih.gov
Studies using 9-HPODE, a closely related isomer, have shown that long-chain lipid hydroperoxides can directly cause oxidation of the cellular glutathione (B108866) (GSH) pool, a key intracellular antioxidant system. nih.gov This effect is mediated by the enzyme glutathione peroxidase 4 (GPx4) and occurs independently of the formation of secondary aldehydes or hydrogen peroxide. nih.gov This demonstrates that primary lipid hydroperoxides play a direct role in altering the cellular redox state. Research on another isomer, 13-HPODE, has revealed its ability to significantly alter the gene expression profiles in cells, inducing pathways related to antioxidant defense, xenobiotic metabolism, and responses to oxidative stress. mdpi.commdpi.com These findings underscore the role of HPODE isomers, including 10-HPODE, as crucial mediators that initiate cellular responses to lipid peroxidation.
Substrate Activity in Specialized Enzymatic Reactions (e.g., Bioluminescence Systems)
Beyond their roles in stress signaling, lipid hydroperoxides such as 10-HPODE can also serve as specific substrates for enzymes in unique biological systems. A notable example is the bioluminescence system of the marine parchment tubeworm, Chaetopterus. nih.gov
Research has identified that the luciferase enzyme from Chaetopterus utilizes polyunsaturated fatty acid hydroperoxides as its luciferin (B1168401) (substrate) in the presence of ferrous ions (Fe²⁺) to produce light. nih.gov While 13-HPODE showed high activity in this system, mixtures containing both 10-HPODE and 12-HPODE were also found to be active substrates, confirming that the enzyme has a broad specificity for different hydroperoxide isomers. nih.gov This positions 10-HPODE as a functional component in one of nature's diverse light-emitting mechanisms. Additionally, lipid hydroperoxides like 10-HPODE can be substrates for other enzymes, such as certain cytochrome P450s, which metabolize them into different products. researchgate.net
Mechanistic Investigations of 10 Hydroperoxyoctadeca 8,12 Dienoic Acid Reactivity
Reaction Mechanisms of Enzymatic Reductions and Cleavages
The metabolic fate of 10-HPODE is directed by several enzyme families that catalyze its reduction or cleavage into a variety of signaling molecules and other products. While research often focuses on the more common 9- and 13-HPODE isomers, the enzymatic principles are analogous for 10-HPODE.
Key enzymatic transformations include:
Reduction to Hydroxy Derivatives: The most common pathway is the two-electron reduction of the hydroperoxy group to a hydroxyl group, converting 10-HPODE to 10-hydroxyoctadeca-8,12-dienoic acid (10-HODE). This reaction is typically catalyzed by glutathione (B108866) peroxidases (GPx) or other peroxidases. This detoxification pathway converts the reactive hydroperoxide into a more stable alcohol. jmb.or.krresearchgate.net
Formation of Keto-dienes: Enzymes can catalyze the dehydration and rearrangement of the hydroperoxide to form a ketone. For 10-HPODE, this would yield 10-oxooctadeca-8,12-dienoic acid (10-KODE). In studies with 9-HPODE, a specific enzyme fraction was found to produce the corresponding 9-keto-10,12-octadecadienoic acid. nih.gov Similarly, the enzyme eLOX3 converts 9R-HPODE into a keto by-product alongside an epoxy-alcohol. nih.gov
Epoxy-alcohol and Trihydroxy Acid Formation: More complex rearrangements are catalyzed by certain lipoxygenase (LOX) isoforms or specialized hydroperoxide isomerases. These enzymes can convert the hydroperoxide into epoxy-alcohols. nih.gov For instance, 12/15-LOX can convert hydroperoxides into bioactive hepoxilins, which are epoxy-hydroxy fatty acids. nih.gov Further enzymatic hydration can lead to the formation of trihydroxy fatty acids. The metabolism of 9-HPODE in potato tuber extracts, for example, yields products such as 9,10-epoxy-11-hydroxy-12-octadecenoic acid and various trihydroxyoctadecenoic acids. nih.gov
The table below summarizes the primary products resulting from the enzymatic processing of HPODEs, which are analogous for the 10-HPODE isomer.
| Enzyme/Enzyme Class | Reaction Type | Product from 10-HPODE | Reference Analogue |
| Glutathione Peroxidase (GPx) | Reduction | 10-Hydroxyoctadeca-8,12-dienoic acid (10-HODE) | 13-HODE, 15-HETE jmb.or.krresearchgate.net |
| Dehydratase/Isomerase | Dehydration/Rearrangement | 10-Oxooctadeca-8,12-dienoic acid (10-KODE) | 9-KODE nih.govnih.gov |
| Hydroperoxide Isomerase | Isomerization/Rearrangement | Epoxy-hydroxyoctadecenoic acids | 9,10-epoxy-11-hydroxy nih.gov |
| Hydrolase | Hydration | Trihydroxyoctadecenoic acids | 9,10,13-trihydroxy nih.gov |
Role of Alkoxyl Radicals and Other Intermediates in 10-HPODE Transformations
Beyond direct enzymatic conversion, the reactivity of 10-HPODE is dominated by the chemistry of radical intermediates. The crucial first step is the formation of a 10-alkoxyl radical (10-O•) via the homolytic cleavage of the peroxide bond (O-OH). This cleavage can be induced by heat, light, or, more commonly in biological systems, by transition metal ions (like Fe²⁺) or other radical species.
Once formed, the highly reactive 10-alkoxyl radical can undergo several competing reactions that dictate the final product distribution. caltech.edu
Hydrogen Abstraction: The alkoxyl radical can abstract a hydrogen atom from a donor molecule (e.g., an antioxidant or another fatty acid) to form the corresponding stable alcohol, 10-HODE. This process is a key step in radical chain termination.
Unimolecular Isomerization: The radical can rearrange via an internal 1,5-hydrogen shift. This involves the formation of a cyclic six-membered transition state, leading to the formation of a new carbon-centered radical elsewhere in the molecule. caltech.edu
Unimolecular Dissociation (β-Scission): This pathway involves the cleavage of a carbon-carbon bond adjacent to the alkoxyl radical. For the 10-alkoxyl radical, two primary β-scission reactions are possible:
Cleavage of the C9-C10 bond: This reaction would yield oct-2-enal and a C10 radical fragment.
Cleavage of the C10-C11 bond: This fragmentation would result in the formation of 1-octen-3-one (B146737) and a different radical species. These fragmentation reactions are a major source of the volatile aldehydes and other carbonyl compounds associated with lipid peroxidation.
The precursor to the alkoxyl radical is often a peroxyl radical (ROO•), which is formed when a carbon-centered fatty acid radical reacts with molecular oxygen (O₂). nih.gov This peroxyl radical is then reduced to the hydroperoxide (10-HPODE). However, the subsequent formation of the alkoxyl radical from the hydroperoxide is the gateway to the diverse cleavage and rearrangement reactions. caltech.edu
Stereochemical Aspects of 10-HPODE Production and Conversion
The formation and subsequent reactions of 10-HPODE are often under strict stereochemical control, particularly when mediated by enzymes.
Stereochemistry of Production: The enzymatic synthesis of 10-HPODE from linoleic acid is catalyzed by lipoxygenase (LOX) enzymes. LOX enzymes exhibit high degrees of regio- and stereospecificity. nih.gov They initiate catalysis by stereoselectively abstracting a hydrogen atom from a specific methylene (B1212753) group in the fatty acid's pentadiene system. nih.gov This is followed by the insertion of molecular oxygen onto the resulting radical from a specific face of the molecule. Therefore, a specific LOX enzyme will produce a specific stereoisomer, for example, (10S)-hydroperoxyoctadeca-(8E,12Z)-dienoic acid or its (10R) enantiomer. For instance, 15-lipoxygenase is known to produce 13(S)-HPODE with high enantiomeric purity. researchgate.net Similarly, specific lipoxygenases have been identified that produce the R-enantiomer, such as the 9R-lipoxygenase from certain cyanobacteria. researchgate.net The geometry of the conjugated double bonds formed during the reaction is also enzymatically controlled, often resulting in a cis,trans-conjugated system from an initial cis,cis-diene. researchgate.net
Stereochemistry of Conversion: Subsequent enzymatic conversions of 10-HPODE are also stereospecific. The enzymes that reduce, isomerize, or cleave the hydroperoxide recognize a specific stereoisomer of the substrate. For example, the conversion of 9R-HPODE by the enzyme eLOX3 yields products with defined stereochemistry, such as 9R,10R-epoxy-11E-13R-hydroxy-octadecenoic acid. nih.gov This demonstrates that the initial stereochemistry established during the lipoxygenase reaction dictates the stereochemical outcome of downstream metabolic steps. This ensures the production of specific, biologically active signaling molecules from the initial hydroperoxide.
Advanced Analytical Approaches for 10 Hydroperoxyoctadeca 8,12 Dienoic Acid Research
Spectroscopic Methodologies for Structural and Mechanistic Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of 10-HPODE and investigating the mechanisms of its formation and subsequent reactions. These methods provide detailed information on its chemical bonds, electronic structure, and the environment of specific atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural determination of organic molecules, including lipid hydroperoxides. ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecule's structure, including the position of the hydroperoxy group and the configuration of the double bonds.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of 10-HPODE. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the identification and quantification of 10-HPODE and its metabolites in complex mixtures. mdpi.com Fragmentation patterns observed in the mass spectrum provide further structural information, helping to distinguish between different positional isomers of HPODE.
Ultraviolet-Visible (UV-Vis) Spectroscopy is particularly useful for detecting and quantifying HPODEs due to the presence of a conjugated diene system in their structure. This system arises from the rearrangement of double bonds during the lipoxygenase-catalyzed oxidation of linoleic acid. The conjugated dienes in molecules like 10-HPODE exhibit a characteristic strong absorbance in the UV region, typically around 234 nm. mdpi.com This property is often exploited in enzymatic assays to monitor the rate of HPODE formation. mdpi.com
Magnetic Circular Dichroism (MCD) and Electron Paramagnetic Resonance (EPR) Spectroscopy are more specialized techniques used to study the electronic structure and environment of paramagnetic species, such as the non-heme iron center in lipoxygenase enzymes that catalyze the formation of 10-HPODE. nih.gov EPR, in particular, can be used to study radical intermediates formed during enzymatic reactions or other oxidative processes involving 10-HPODE. nih.govresearchgate.net These techniques are crucial for elucidating the detailed mechanism of enzymatic lipid peroxidation. nih.gov
| Technique | Application in 10-HPODE Research | Typical Data/Observations |
| NMR Spectroscopy | Structural confirmation, stereochemical analysis. | Chemical shifts and coupling constants for protons and carbons adjacent to the hydroperoxy group and double bonds. researchgate.net |
| Mass Spectrometry | Molecular weight determination, structural elucidation via fragmentation, quantification. | Parent ion peak corresponding to the molecular weight of 10-HPODE and characteristic fragment ions. |
| UV-Vis Spectroscopy | Detection and quantification of conjugated dienes. | Strong absorbance maximum at approximately 234 nm. mdpi.com |
| MCD/EPR Spectroscopy | Mechanistic studies of enzymatic formation, characterization of paramagnetic intermediates. | EPR signals from radical species or metal centers in enzymes involved in 10-HPODE metabolism. nih.govresearchgate.net |
Chromatographic Techniques for Separation and Identification of 10-HPODE and its Metabolites
The analysis of 10-HPODE in biological systems is complicated by the presence of other lipid isomers and metabolites. Chromatographic methods are essential for separating these closely related compounds before their identification and quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of lipid hydroperoxides. nih.gov
Normal-Phase HPLC (NP-HPLC) separates lipids based on the polarity of their head groups. This is effective for separating different classes of lipids, such as hydroperoxides from their corresponding alcohols or unoxidized fatty acids.
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity, which is primarily determined by the length and degree of unsaturation of the fatty acid chain. nih.gov This method is excellent for separating different fatty acid hydroperoxides from each other.
Chiral HPLC utilizes a chiral stationary phase to separate enantiomers of 10-HPODE, which is critical for studying the stereospecificity of enzymatic reactions.
Gas Chromatography (GC) , typically coupled with Mass Spectrometry (GC-MS), is another powerful technique. Before analysis, the non-volatile and thermally labile hydroperoxides are usually reduced to their more stable hydroxy derivatives and then derivatized to increase their volatility. This allows for excellent separation and sensitive detection of the resulting fatty acid derivatives.
| Chromatographic Method | Principle of Separation | Application for 10-HPODE | Typical Column & Mobile Phase |
| Normal-Phase HPLC | Polarity | Separation of lipid classes (e.g., HPODE from HODE). nih.gov | Silica or aminopropyl column; non-polar mobile phases like hexane/isopropanol. nih.gov |
| Reversed-Phase HPLC | Hydrophobicity/Chain Length | Separation of different fatty acid hydroperoxides. nih.gov | C18 column; polar mobile phases like acetonitrile/water/formic acid. mdpi.com |
| Chiral HPLC | Stereochemistry | Separation of (S)- and (R)-enantiomers of 10-HPODE. | Chiral stationary phase columns. |
| Gas Chromatography | Volatility/Boiling Point | Analysis of stable, derivatized metabolites of 10-HPODE. | Capillary columns with various stationary phases; requires derivatization. |
Enzymatic Assays and Kinetic Analysis for Studying 10-HPODE Reactivity
Enzymatic assays are fundamental for studying the formation of 10-HPODE by enzymes like lipoxygenases (LOX) and its subsequent metabolism by other enzymes. biocompare.com These assays allow for the measurement of enzyme activity and the determination of key kinetic parameters.
Lipoxygenase Activity Assays are commonly used to study the formation of 10-HPODE. biocompare.comsigmaaldrich.com The activity of LOX is typically monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxide product. mdpi.com These assays can be used to screen for inhibitors of LOX or to characterize the enzyme's substrate specificity. Fluorometric assays are also available, where the lipoxygenase converts a substrate into an intermediate that reacts with a probe to generate a fluorescent product. sigmaaldrich.comassaygenie.com
Kinetic Analysis involves studying the rate of an enzyme-catalyzed reaction at different concentrations of substrate and enzyme. nih.govnanosyn.com For enzymes that produce or metabolize 10-HPODE, determining the Michaelis-Menten parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provides insight into the enzyme's affinity for its substrate and its catalytic efficiency. mdpi.com This information is crucial for understanding the role of these enzymes in lipid metabolism and signaling pathways. nih.gov For example, a kinetic analysis can help elucidate whether a compound inhibits an enzyme by competing with the substrate at the active site or by binding to an allosteric site. nanosyn.com
| Assay/Analysis Type | Purpose | Common Methodologies | Key Parameters Determined |
| Lipoxygenase Activity Assay | To measure the rate of 10-HPODE formation. biocompare.comsigmaaldrich.com | Spectrophotometric monitoring of conjugated diene formation at ~234 nm; Fluorometric assays. mdpi.comsigmaaldrich.comassaygenie.com | Enzyme activity (Units/mg), IC₅₀ for inhibitors. |
| Coupled Enzyme Assays | To measure the activity of an enzyme where the product (e.g., 10-HPODE) is a substrate for a second, easily detectable reaction. nih.gov | The product of the first reaction is immediately used by a second "indicator" enzyme that produces a measurable signal. nih.gov | Activity of the primary enzyme. nih.gov |
| Kinetic Analysis | To understand the mechanism and efficiency of an enzyme that metabolizes 10-HPODE. nanosyn.commdpi.com | Measuring reaction rates at varying substrate concentrations and fitting data to kinetic models (e.g., Michaelis-Menten). mdpi.com | Kₘ (Michaelis constant), Vₘₐₓ (maximum velocity), kcat (turnover number). mdpi.com |
Future Directions in 10 Hydroperoxyoctadeca 8,12 Dienoic Acid Research
Discovery and Characterization of Novel Enzymes Involved in 10-HPODE Metabolism
A primary avenue for future research lies in the identification and functional characterization of enzymes that synthesize and metabolize 10-HPODE. While the non-enzymatic formation of 10-HPODE can occur through the reaction of linoleic acid with singlet oxygen, the enzymatic production points to specific biological roles.
Recent studies have made headway in the fungal kingdom. For instance, the dioxygenase CcDOX1 from the mushroom Coprinopsis cinerea has been identified as an enzyme that converts linoleic acid into 10(S)-HPODE, which is a crucial step in the biosynthesis of the volatile compound 1-octen-3-ol. nih.gov In another fungus, Gaeumannomyces graminis, a (8R)-dioxygenase is the primary enzyme acting on linoleic acid, but it also produces small amounts of 10-hydroxy-8,12-octadecadienoic acid (10-HODE), the reduced form of 10-HPODE, through the incorporation of atmospheric oxygen. researchgate.net
These findings in fungi underscore the need to search for analogous enzymes in other organisms, including mammals, plants, and bacteria. A key research question is whether mammalian lipoxygenases (LOXs) or cyclooxygenases (COXs), which are known to produce other HPODE isomers, can generate 10-HPODE under specific conditions or in particular cell types. Future investigations should employ a combination of transcriptomics, proteomics, and metabolomics to identify candidate enzymes in various biological systems.
Furthermore, the downstream metabolic fate of 10-HPODE is largely unknown. Research on other lipid hydroperoxides has revealed a complex network of metabolizing enzymes, including peroxidases and hydroperoxide lyases, that convert them into a variety of bioactive molecules. A study has shown that 10-HPODE can stimulate the aggregation of cytochrome P450 3A (CYP3A) protein in rat liver microsomes, and that this process is inhibited by CYP3A substrates, suggesting that CYP3A enzymes may be involved in its metabolism. nih.gov The characterization of such enzymes will be critical to understanding the biological half-life and the full spectrum of bioactive derivatives of 10-HPODE.
Table 1: Known and Potential Enzymes in 10-HPODE Metabolism
| Enzyme/Enzyme Class | Organism/System | Role | Research Focus |
|---|---|---|---|
| CcDOX1 | Coprinopsis cinerea (fungus) | Biosynthesis of 10(S)-HPODE from linoleic acid nih.gov | Characterization of orthologs in other fungi and organisms. |
| (8R)-dioxygenase | Gaeumannomyces graminis (fungus) | Minor production of 10-HODE researchgate.net | Substrate specificity and reaction mechanism. |
| Cytochrome P450 3A (CYP3A) | Rat liver microsomes | Potential metabolism of 10-HPODE nih.gov | Elucidation of specific metabolic products and physiological relevance. |
| Lipoxygenases (LOXs) | Mammals, Plants | Potential biosynthesis | Screening of various LOX isoforms for 10-HPODE production. |
| Peroxidases | Various | Potential metabolism | Identification of peroxidases that use 10-HPODE as a substrate. |
Deeper Elucidation of 10-HPODE Signaling Cascades in Biological Systems
The signaling roles of other HPODE isomers, such as 13-HPODE, are well-documented, involving the modulation of pathways like the epidermal growth factor receptor (EGFR) signaling and the activation of peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov It is plausible that 10-HPODE exerts its own unique or overlapping signaling functions.
Future research should focus on identifying the specific cellular receptors and downstream signaling pathways that are activated or modulated by 10-HPODE. This will involve a range of experimental approaches, from ligand-binding assays with orphan G protein-coupled receptors (GPCRs) to global analyses of changes in gene expression and protein phosphorylation in response to 10-HPODE treatment.
Given that lipid hydroperoxides are key mediators of oxidative stress, a critical area of investigation will be the role of 10-HPODE in cellular redox signaling. Understanding how 10-HPODE interacts with and influences the cellular antioxidant machinery will provide insights into its potential contributions to both physiological and pathological processes.
Table 2: Potential Signaling Pathways for 10-HPODE
| Signaling Pathway | Known Mediator (for comparison) | Potential Role of 10-HPODE | Experimental Approaches |
|---|---|---|---|
| Peroxisome Proliferator-Activated Receptors (PPARs) | 13-HPODE nih.gov | Regulation of lipid metabolism and inflammation. | PPAR reporter assays, analysis of target gene expression. |
| Epidermal Growth Factor Receptor (EGFR) Signaling | 13-HPODE nih.gov | Modulation of cell growth, proliferation, and differentiation. | Phosphorylation assays of EGFR and downstream targets. |
| G Protein-Coupled Receptors (GPCRs) | 9-HODE, 13-HODE mdpi.com | Activation of diverse intracellular signaling cascades. | Ligand binding assays with orphan GPCRs, second messenger measurements. |
| Oxidative Stress Response | General lipid hydroperoxides | Induction of antioxidant enzymes, modulation of redox-sensitive transcription factors. | Measurement of cellular redox state, analysis of antioxidant gene expression. |
Comparative Studies of 10-HPODE Biosynthesis and Metabolism Across Diverse Organisms
The discovery of 10-HPODE biosynthesis in fungi highlights the importance of a comparative approach to understanding its biological significance. Future research should aim to map the distribution of 10-HPODE production across a wide range of organisms, from bacteria to plants and animals.
This can be achieved through comparative genomics to identify orthologs of known 10-HPODE-producing enzymes, such as CcDOX1, in different species. In parallel, advances in mass spectrometry-based metabolomics will enable the sensitive and specific detection of 10-HPODE in various biological samples.
By correlating the presence of 10-HPODE and its metabolic enzymes with the specific physiology and ecology of different organisms, researchers can begin to infer its evolutionary origins and conserved functions. For example, in fungi, 10-HPODE is a precursor to the volatile 1-octen-3-ol, which may play a role in inter-organismal communication. nih.gov Comparative studies could reveal whether 10-HPODE has similar signaling roles in other ecological contexts.
A systematic comparison of the metabolic pathways of different HPODE isomers within the same organism will also be crucial. Understanding why a particular cell or organism produces 10-HPODE in addition to, or instead of, the more common 9- and 13-isomers will provide valuable clues to its specific biological functions.
Table 3: Framework for Comparative Studies of 10-HPODE
| Research Area | Organismal Groups | Key Questions | Methodologies |
|---|---|---|---|
| Biosynthetic Pathways | Bacteria, Fungi, Plants, Animals | What enzymes produce 10-HPODE in different organisms? What is the evolutionary relationship of these enzymes? | Comparative genomics, heterologous expression of candidate genes, in vitro enzyme assays. |
| Metabolic Profiles | Diverse species from various phyla | What is the relative abundance of 10-HPODE compared to other HPODE isomers? What are the downstream metabolites of 10-HPODE? | Lipidomics using LC-MS/MS, metabolic labeling studies. |
| Functional Roles | Ecologically diverse organisms | Does 10-HPODE serve as a signaling molecule in different biological contexts? What are its physiological effects? | Bioassays, transcriptomic and proteomic analyses in response to 10-HPODE. |
Q & A
Q. What are the primary methods for synthesizing 10-hydroperoxyoctadeca-8,12-dienoic acid in laboratory settings?
Answer: The compound is biosynthesized via enzymatic oxidation of linoleic acid using 10-lipoxygenase (10-LOX), which introduces a hydroperoxy group at the C-10 position. This reaction occurs in natural systems like mushrooms and plant tissues . For in vitro synthesis, controlled oxidation of linoleic acid with oxidizing agents (e.g., hematin or manganese-based catalysts) under buffered conditions (pH 7–8) is standard. Solvents such as sodium phosphate buffer with Tween 20 (200 µM) are used to mimic physiological conditions .
Q. How can researchers confirm the structural identity of 10-hydroperoxyoctadeca-8,12-dienoic acid?
Answer:
- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (exact mass: 312.22 g/mol) and electrospray ionization (ESI-MS) for fragmentation patterns .
- Spectroscopy : UV-Vis spectroscopy (absorption at 234 nm for conjugated dienes) and nuclear magnetic resonance (NMR) to verify double bond geometry (8E,12Z) and hydroperoxy group placement .
- Chromatography : Reverse-phase HPLC with a C18 column and comparison to authenticated standards .
Q. What biological systems naturally produce 10-hydroperoxyoctadeca-8,12-dienoic acid?
Answer: The compound is endogenously synthesized in:
- Fungi : Champignon mushrooms via 10-LOX activity on linoleic acid .
- Plants : Rice and pepper species under oxidative stress or pathogen attack .
- Mammals : Detected in adipose tissue, linked to dietary intake of conjugated linoleic acids .
Advanced Research Questions
Q. How do reaction pathways differ when 10-hydroperoxyoctadeca-8,12-dienoic acid is reduced by hematin versus mangano-prostaglandin endoperoxide synthase (Mn-PGHS)?
Answer:
- With Hematin : Homolytic cleavage generates alkoxyl radicals, leading to three products:
- With Mn-PGHS : The enzyme catalyzes both one- and two-electron reductions:
Q. How can researchers resolve contradictory data on the pro- vs. anti-inflammatory roles of 10-hydroperoxyoctadeca-8,12-dienoic acid metabolites?
Answer:
- Context-Dependent Analysis :
- Methodological Strategies :
Q. What experimental designs are optimal for studying the role of 10-hydroperoxyoctadeca-8,12-dienoic acid in lipid peroxidation cascades?
Answer:
- In Vitro Systems :
- In Vivo/Ex Vivo Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
